molecular formula C21H20N4O3S B243158 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B243158
M. Wt: 408.5 g/mol
InChI Key: RXEVWGPKHZXUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a pyrazolo[3,4-d]pyrimidine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs) which are important regulators of the cell cycle. By inhibiting CDKs, this compound can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
The compound 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the levels of certain inflammatory markers in the body which can be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The compound 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized using established methods. This compound has also been found to exhibit potent anti-cancer activity which makes it a promising candidate for further studies. However, the limitations of this compound include its low solubility in water which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to investigate the efficacy of this compound in the treatment of these diseases. Additionally, the potential use of this compound in combination with other anti-cancer drugs should be explored. Finally, the development of more efficient synthesis methods for this compound can facilitate its use in further studies.
Conclusion:
In conclusion, 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-cancer activity and has potential applications in the treatment of neurodegenerative diseases. Further studies are needed to investigate the efficacy of this compound and to explore its potential use in combination with other drugs.

Synthesis Methods

The synthesis of 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in several studies. One of the commonly used methods involves the reaction of 4-(4-isopropylphenyl)-6-phenylpyrimidin-2-amine with dimethyl sulfoxide (DMSO) and sulfur trioxide-trimethylamine complex (TMSO3N) in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound.

Scientific Research Applications

The compound 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N4O3S/c1-13(2)14-9-11-15(12-10-14)18-22-19-17(20(26)23-18)21(29(3,27)28)24-25(19)16-7-5-4-6-8-16/h4-13,24H,1-3H3

InChI Key

RXEVWGPKHZXUJB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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